![molecular formula C16H19N5O3 B2531833 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea CAS No. 1798035-47-8](/img/structure/B2531833.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzodioxole group, a pyrimidine ring, and a urea linkage. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and urea is an organic compound that plays a crucial role in the metabolism of nitrogen-containing compounds by animals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzodioxole and pyrimidine rings connected by a urea linkage. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including those with dimethylamino pyrimidinyl components, has demonstrated their ability to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This property is utilized in the study of simple foldamers and the development of building blocks for self-assembly, mimicking the helix-to-sheet transitions observed in peptides (Corbin et al., 2001).
Synthesis of Derivatives of Dihydro-Pyrimido[4,5-c][1,2] Oxazin-7-one
The exploration of the synthesis of pyrimido oxazin derivatives showcases the chemical flexibility and potential for creating novel compounds with urea and dimethylaminopyrimidine structures. Such studies lay the groundwork for developing new materials with unique chemical properties (Lin & Brown, 1989).
Development of Stable and Non-Hazardous Chemical Substitutes
Research into dimethylaminopyridinium carbamoylides as substitutes for toxic isocyanates represents a significant advancement in chemical safety. These compounds offer safer alternatives for producing carbamates and ureas, highlighting the importance of innovative chemical synthesis in enhancing industrial safety (Sa̧czewski et al., 2006).
Virtual Screening and Pharmacological Applications
The use of similar compounds in virtual screening targeting specific receptors underscores the potential of such molecules in drug discovery and pharmacological research. This approach can lead to the identification of novel inhibitors relevant in cancer treatment and other diseases (Wang et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-6-12(19-15(18-10)21(2)3)8-17-16(22)20-11-4-5-13-14(7-11)24-9-23-13/h4-7H,8-9H2,1-3H3,(H2,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINZUWSHMOUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.